molecular formula C17H19NO2S B12644960 Benzenesulfonamide, N-(1-phenylethyl)-N-2-propenyl- CAS No. 66897-83-4

Benzenesulfonamide, N-(1-phenylethyl)-N-2-propenyl-

Cat. No.: B12644960
CAS No.: 66897-83-4
M. Wt: 301.4 g/mol
InChI Key: FFGCYNYIUGEXCJ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(1-phenylethyl)-N-2-propenyl- is an organic compound with the molecular formula C14H15NO2S It is a derivative of benzenesulfonamide, where the sulfonamide nitrogen is substituted with a 1-phenylethyl and a 2-propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(1-phenylethyl)-N-2-propenyl- typically involves the reaction of benzenesulfonyl chloride with 1-phenylethylamine and allylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid support catalysts, such as transition metal fluorides, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(1-phenylethyl)-N-2-propenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(1-phenylethyl)-N-2-propenyl- involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-(1-phenylethyl)-N-2-propenyl- is unique due to the presence of both the 1-phenylethyl and 2-propenyl groups, which confer specific chemical properties and biological activities. This dual substitution enhances its potential as a versatile intermediate in organic synthesis and as a pharmacologically active compound .

Properties

CAS No.

66897-83-4

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

N-(1-phenylethyl)-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C17H19NO2S/c1-3-14-18(15(2)16-10-6-4-7-11-16)21(19,20)17-12-8-5-9-13-17/h3-13,15H,1,14H2,2H3

InChI Key

FFGCYNYIUGEXCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N(CC=C)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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